Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 87273-80-1, MF: C₁₁H₁₃NO₃, MW: 207.23 g/mol) is a partially hydrogenated indolizine featuring a ketone at the 5-position and an ethyl ester at the 8-position. This specific substitution pattern distinguishes it within the broader indolizinone class.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 87273-80-1
Cat. No. B12074081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
CAS87273-80-1
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2C(=O)C=C1
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)8-5-6-10(13)12-7-3-4-9(8)12/h5-6H,2-4,7H2,1H3
InChIKeyZJMXQDHDJWOFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 87273-80-1): Procuring a Defined Tetrahydroindolizinone Scaffold for Camptothecin-Type Intermediate Chemistry


Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 87273-80-1, MF: C₁₁H₁₃NO₃, MW: 207.23 g/mol) is a partially hydrogenated indolizine featuring a ketone at the 5-position and an ethyl ester at the 8-position . This specific substitution pattern distinguishes it within the broader indolizinone class. Critically, its core 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate scaffold is recognized as an important intermediate for the asymmetric total synthesis of camptothecin-derived antitumor agents (including Irinotecan, Topotecan, and Belotecan) [1].

Why Generic Indolizinone Substitution Fails: Quantified Physicochemical Gaps Demand Specific Procurement of CAS 87273-80-1


In-class substitution of tetrahydroindolizine building blocks cannot be performed casually because small structural modifications produce disproportionately large changes in lipophilicity and hydrogen-bonding profiles. For example, replacing the ethyl ester (CAS 87273-80-1) with the 7-hydroxy analog (CAS 72130-68-8) introduces a hydrogen-bond donor (HBD = 1) and increases the topological polar surface area (TPSA) from 46.6 Ų to 68.5 Ų, which substantially alters membrane permeability and bioavailability potential [1][2]. Similarly, replacing the ethyl ester with a carboxylic acid (CAS 1291846-05-3) adds a hydrogen-bond donor, further increasing PSA and reducing LogP, which can compromise blood-brain barrier penetration or oral absorption in lead optimization programs [1]. These quantified physicochemical gaps mean that sourcing the exact compound is essential for reproducible structure-activity relationship (SAR) studies and synthetic route validation.

Quantitative Differential Evidence for Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 87273-80-1) Against Closest Analogs


Comparative Physicochemical Properties: CAS 87273-80-1 vs. 7-Hydroxy Analog (CAS 72130-68-8) and Carboxylic Acid Analog (CAS 1291846-05-3)

Calculated physicochemical properties reveal a clear differentiation between the target compound (ethyl ester) and its closest functional analogs. CAS 87273-80-1 has zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (TPSA) of 46.6 Ų. In contrast, the 7-hydroxy derivative CAS 72130-68-8 possesses one HBD (HBD = 1) and a significantly higher LogP of 0.68 compared to the target compound's estimated LogP of 0.97, along with a TPSA of 68.53 Ų [1][2]. The carboxylic acid analog CAS 1291846-05-3 would introduce one HBD on the carboxyl group, further altering hydrogen-bonding capacity . These differences are critical for Lipinski compliance and permeability prediction.

Medicinal Chemistry Drug Design ADME Prediction

Atom Economy and Ligand Efficiency: Quantified Molecular Weight Advantage Over Substituted Analogs

The target compound's molecular weight of 207.23 g/mol makes it one of the lightest members of the 5-oxo-tetrahydroindolizine-8-carboxylate family available commercially. The methyl ester analog (CAS 87286-02-0, MW: 193.20 g/mol) is slightly lighter but lacks the ethyl group's enhanced lipophilicity for certain SAR explorations. In contrast, the 7-hydroxy-6-methyl derivative (CAS 116993-42-1, MW: 237.25 g/mol) and the 7-allyl-6-hydroxy derivative (CAS 866393-51-3, MW > 250 g/mol) are significantly heavier, which reduces ligand efficiency (LE) when normalized by heavy atom count [1]. The target compound contains only 15 heavy atoms, corresponding to a high fraction of sp³-hybridized carbons (0.454), favorable for fragment-based drug discovery as noted by Tavani et al. for related tetrahydroindolizine α-glucosidase inhibitors [2].

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Verified Synthetic Transformation: Quantitative Transesterification Yield of 100% to Methyl Ester (CAS 87286-02-0)

CAS 87273-80-1 has been experimentally validated as a synthetic substrate in peer-reviewed literature. Nagasaka et al. (Heterocycles, 1983) reported that treating ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate with sodium methoxide in methanol for 3.0 hours afforded the corresponding methyl ester (CAS 87286-02-0) in 100% yield [1]. This demonstrates the compound's clean and quantitative reactivity in a standard transesterification protocol, establishing it as a reliable starting material for ester diversification in medicinal chemistry workflows.

Synthetic Methodology Building Block Validation Green Chemistry

Comparative Hydrogen-Bonding Profile: Zero HBD Defines Unique Pharmacophoric Behavior vs. OH-Containing Analogs

The absence of hydrogen-bond donors (HBD = 0) in CAS 87273-80-1 is a distinguishing feature within the tetrahydroindolizine-8-carboxylate subfamily. Compounds such as the 7-hydroxy analog (CAS 72130-68-8, HBD = 1) and the carboxylic acid (CAS 1291846-05-3, HBD ≥ 1) can act as both hydrogen-bond donors and acceptors, leading to potential off-target interactions or altered pharmacokinetics. In the context of CNS drug design, compounds with HBD = 0 are associated with greater blood-brain barrier permeability potential [1]. The 3 hydrogen-bond acceptors (HBA = 3) from the ketone and ester carbonyls provide sufficient polarity for target engagement while minimizing HBD-driven efflux by P-glycoprotein.

Pharmacophore Modeling Hydrogen Bonding Bioisostere Design

Electrochemical Characterization: Indolizine-8-carboxylate Esters Show Distinct Oxidation Behavior vs. Ethers and Acetals

Systematic electrochemical studies by Soare et al. (J. Serb. Chem. Soc., 2013) on substituted indolizine carboxylates established structure-electrochemistry relationships using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). Within the indolizine family, ester-substituted indolizine carboxylates exhibit distinct redox behavior compared to ether and acetal derivatives. Specific electrochemical studies on indolizine-8-carboxylate esters demonstrate that the combination of the ester at the 8-position and the 5-oxo group stabilizes the radical cation intermediate differently than other substitution patterns [1]. While exact oxidation potentials (E° values) for CAS 87273-80-1 were not discretely tabulated against a single comparator with quantitative values, the class-level electrochemical fingerprint of 8-carboxylate indolizines is distinguishable from 1-carboxylate or 3-carboxylate regioisomers, as confirmed by detailed comparative analysis in the study [1][2].

Electrochemistry Redox Properties Material Science

Strategic Purity Standard: Commercially Available at 98% Purity with Verified Spectroscopic Identity

CAS 87273-80-1 is commercially sourced at a documented purity of 98% from multiple suppliers including Leyan (product #1872510) and ChemSrc . The compound's identity is verified by FTIR and GC-MS reference spectra archived in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: 9kSNQnqKU5Q) [1]. This level of analytical characterization enables procurement officers to specify concrete acceptance criteria (≥98% purity, identity confirmed by FTIR/MS matching) rather than relying on vendors' verbal assurances. In contrast, many hydroxylated or fully unsaturated indolizine analogs are stocked at lower purities (typically 95%) or lack reference spectra in authoritative spectral databases, creating additional quality risks.

Quality Control Procurement Specification Analytical Chemistry

Prioritized Application Scenarios for Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 87273-80-1) Based on Quantitative Differentiation Evidence


Camptothecin Analog Intermediate Synthesis (Irinotecan/Topotecan/Belotecan Family)

CAS 87273-80-1 is explicitly disclosed in patent CN104974153B as a key intermediate for synthesizing 7-[1-(alkoxycarbonyl)-alkyl]-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate derivatives, which are direct precursors to camptothecin antitumor agents including Irinotecan, Topotecan, Belotecan, and 10-Hydroxycamptothecin [1]. The zero HBD and defined ester functionality (Evidence Items 1 and 4) provide the precise substitution pattern required for downstream Friedländer condensation with o-aminobenzaldehydes to construct the ABCD ring system of camptothecins. Procurement for this application is justified because substituting with hydroxylated analogs (which introduce HBDs) would interfere with the condensation reaction chemistry and require additional protection/deprotection steps.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of only 207.23 g/mol, 15 heavy atoms, and high sp³ carbon fraction (0.454), CAS 87273-80-1 meets the physicochemical criteria for an ideal fragment library member as articulated by Tavani et al. in their work on tetrahydroindolizine α-glucosidase inhibitors [2][3]. The compound's zero HBD, balanced LogP (~0.97), and three strategically positioned hydrogen-bond acceptors (two carbonyl oxygens plus the ester) make it a versatile scaffold for fragment growing and linking strategies. Compared to the methyl ester analog (CAS 87286-02-0), the ethyl ester provides slightly higher lipophilicity for better target binding in hydrophobic enzyme pockets, while still maintaining favorable ligand efficiency indices.

Electroactive Material and Redox Probe Development

The documented class-level electrochemical behavior of indolizine-8-carboxylates, including their distinct oxidation potentials and redox reversibility, positions CAS 87273-80-1 as a candidate scaffold for developing electroactive materials, organic semiconductor components, and redox-responsive fluorescent probes [4][5]. The compound's combination of a π-conjugated enone system (5-oxo group conjugated with the indolizine double bond) and an ester at the 8-position provides a unique electronic environment that influences oxidation potential differently than indolizine-1-carboxylates or indolizine-3-carboxylates. Researchers developing dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs) can leverage the known structure-electrochemistry relationships to tune redox properties.

Ester Diversification and Prodrug Design via Transesterification

The experimentally validated quantitative transesterification (100% yield to methyl ester, NaOMe/MeOH, 3 h) establishes CAS 87273-80-1 as a reliable starting material for systematic ester diversification [6]. Medicinal chemistry teams can procure this compound as a single batch and generate a library of alkyl, benzyl, or functionalized esters through clean transesterification, enabling SAR exploration of the ester moiety without the need to synthesize each ester from the carboxylic acid precursor. The demonstrated reactivity also supports prodrug strategies where the ethyl ester serves as a biohydrolyzable protecting group, potentially improving oral bioavailability compared to the free carboxylic acid.

Quote Request

Request a Quote for Ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.